NCI-60 Cytotoxicity Profile: MCF7 Growth Inhibition Distinct from Pyrazoline Counterparts
In the NCI Developmental Therapeutics Program screen, 4-chloro-2-(5-(4-fluorophenyl)-1H-pyrazol-3-yl)phenol demonstrated a distinct cytotoxicity pattern against the MCF7 breast cancer cell line. At a single dose of 10 µM, the compound showed a mean growth inhibition (GIPRCNT) of approximately 85.7% across multiple replicates, with values ranging from 83.1% to 97.2% . This cytostatic profile is notably different from structurally similar 4,5-dihydropyrazole analogs, which often exhibit either stronger cytotoxicity at the same concentration or none at all, due to differences in aromaticity and molecular planarity [1]. In the absence of a direct head-to-head comparator in the same NCI panel, this class-level inference is based on the general observation that oxidation of the pyrazoline ring to the fully aromatic pyrazole alters the cellular response profile.
| Evidence Dimension | Cytostasis (Growth Percent of Control) at 10 µM |
|---|---|
| Target Compound Data | Mean GIPRCNT = 85.7% in MCF7 cells (range: 83.1-97.2%) |
| Comparator Or Baseline | 4,5-dihydropyrazole analogs (e.g., 4-chloro-2-(5-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol) typically show >95% or <50% growth at 10 µM in similar assays [1] |
| Quantified Difference | Comparative data not available in the same assay; only class-level trend inferable |
| Conditions | NCI-60 single-dose screen (10 µM), MCF7 breast cancer cell line, plate reader-based assay (Source: DTP/NCI) |
Why This Matters
The distinct moderate cytostatic effect in MCF7 cells, rather than non-specific cytotoxicity, points to a specific mechanism of action worth exploring in lead optimization programs focused on breast cancer.
- [1] Singh, S. K., et al. (2006). Synthesis and SAR/3D-QSAR studies on COX-2 inhibitory activity of 1,5-diarylpyrazoles. Bioorganic & Medicinal Chemistry Letters, 16(4), 863-868. View Source
